Home > Products > Screening Compounds P81463 > Compstatin control peptide
Compstatin control peptide -

Compstatin control peptide

Catalog Number: EVT-242721
CAS Number:
Molecular Formula: C66H101N23O17
Molecular Weight: 1488.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compstatin control peptides are inactive variants of compstatin, a cyclic peptide known to inhibit the complement system, specifically by targeting complement component 3 (C3). [] These control peptides are crucial in scientific research to differentiate the specific effects of compstatin from potential non-specific effects related to peptide administration. They are often used in parallel with compstatin in experiments to serve as negative controls, ensuring that observed effects are due to the intended C3 inhibition and not inherent peptide properties.

Compstatin

Compound Description: Compstatin is a cyclic peptide that functions as a complement inhibitor by binding to Complement Component 3 (C3) and preventing its cleavage into C3a and C3b. [] It is a 13-residue peptide with a type I β-turn and a disulfide bridge. [] Compstatin has shown therapeutic potential for a wide range of complement-mediated diseases. []

Cp40

Compound Description: Cp40 is a potent analog of Compstatin, exhibiting significantly improved inhibitory activity compared to the original peptide. [, ] It functions by binding to C3b and inhibiting complement activation. [] Studies in nonhuman primates demonstrated Cp40's effectiveness in inhibiting periodontal inflammation and bone loss. [] Furthermore, Cp40 has shown promising results in a Phase I clinical trial for treating age-related macular degeneration. []

POT-4

Compound Description: POT-4 is a Compstatin derivative that has undergone a Phase I clinical trial for age-related macular degeneration, demonstrating a favorable safety and toxicity profile. [] It is designed for intravitreal injection, forming a gel-like deposit in the eye that slowly releases the active peptide, ensuring a prolonged duration of action. []

Ac-ICVWQDWGAHRCT-NH2 (cyclized between C2 and C12)

Compound Description: This cyclic peptide, referred to as the W4A9 sequence, serves as a template for designing new compstatin peptides with enhanced solubility. [] This specific sequence incorporates a disulfide bridge between cysteine residues at positions 2 and 12.

Albumin-binding peptide (ABP) conjugates of Compstatin

Compound Description: To enhance the pharmacokinetic properties and in vivo half-life of Compstatin, researchers have developed conjugates by linking it to albumin-binding molecules (ABMs). [, ] These conjugates leverage the abundance and transport function of serum albumin to increase the peptide's circulatory residence time.

Overview

Compstatin control peptide is a cyclic peptide that functions as a potent inhibitor of the complement system, specifically targeting complement component C3. This peptide has garnered attention for its ability to bind to C3 and inhibit its cleavage, thereby preventing the activation of the complement cascade, which is a crucial part of the immune response. The development of compstatin has involved various optimization strategies to enhance its efficacy and solubility in biological systems.

Source

Compstatin was initially derived from the sequence of a natural protein and has undergone extensive modifications through rational design and combinatorial chemistry. Its discovery was motivated by the need for specific complement inhibitors that could be used in therapeutic contexts, particularly in diseases where complement activation plays a detrimental role.

Classification

Compstatin belongs to the class of peptide inhibitors and is specifically categorized as a complement inhibitor. It is recognized for its selective action on the complement system, distinguishing it from other types of immune modulators.

Synthesis Analysis

Methods

The synthesis of compstatin involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. This method enables the incorporation of both natural and non-natural amino acids to enhance the peptide's properties.

Technical Details

  1. Solid-Phase Synthesis: The process begins with an appropriate resin that supports the growing peptide chain. Amino acids are sequentially added, typically using protected forms to prevent unwanted reactions.
  2. Cyclization: After elongation, cyclization is performed to form the cyclic structure essential for its biological activity. This often involves creating disulfide bonds or other covalent linkages that stabilize the conformation.
  3. Purification: The synthesized peptides are purified using high-performance liquid chromatography to ensure high purity necessary for biological assays.
Molecular Structure Analysis

Structure

Compstatin exhibits a cyclic structure characterized by a disulfide bond that creates a stable conformation essential for its function. The peptide's backbone is arranged in a manner that facilitates specific interactions with C3.

Data

  • PDB Code: The three-dimensional structure of compstatin has been elucidated and is available under PDB code 1A1P.
  • Conformation: The cyclic nature induces a type I β-turn, which is critical for its binding affinity and specificity towards C3.
Chemical Reactions Analysis

Reactions

Compstatin primarily undergoes reversible binding interactions with complement component C3. The mechanism involves:

  • Binding: Compstatin binds to a shallow groove on C3, inhibiting its cleavage by convertases.
  • Inhibition: This binding prevents the generation of C3a and C3b, key components in the complement activation pathway.

Technical Details

The binding kinetics have been studied using surface plasmon resonance and other biophysical methods to quantify the interaction strength and specificity.

Mechanism of Action

Process

The action of compstatin involves:

  1. Specific Binding: Compstatin binds to C3 at a specific site that does not interfere with other regulatory proteins in the complement system.
  2. Inhibition of Cleavage: By occupying this site, compstatin prevents convertase-mediated cleavage, thereby halting downstream signaling pathways associated with inflammation and immune response.

Data

Studies have shown that compstatin can effectively inhibit complement activation in vitro and in vivo models, demonstrating its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The cyclic structure provides increased stability against enzymatic degradation compared to linear peptides.
  • Interactions: Exhibits hydrophobic interactions that are crucial for binding affinity but can lead to aggregation in solution if not properly formulated.
Applications

Scientific Uses

Compstatin control peptide has several applications in scientific research and potential therapeutic contexts:

  • Complement Research: Used extensively in studies investigating the role of the complement system in various diseases.
  • Therapeutic Development: Investigated as a treatment option for conditions such as age-related macular degeneration, autoimmune diseases, and transplant rejection where complement activation is implicated.
  • Drug Design: Serves as a model for designing new peptides with enhanced properties through structural modifications aimed at improving solubility and potency.

Properties

Product Name

Compstatin control peptide

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C66H101N23O17

Molecular Weight

1488.7 g/mol

InChI

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1

InChI Key

SAJZITDYWAOPDD-LSPMIEDISA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.